Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate
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Overview
Description
The compound “Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate” is an ester with a methoxyphenyl group. Esters are commonly used in a variety of applications, from plastics to pharmaceuticals, due to their versatile chemical properties . The presence of the methoxyphenyl group may suggest potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely feature typical characteristics of esters and methoxyphenyl compounds. This includes the ester functional group (-COO-) linking the 4-(3-methoxyphenyl) and 4-oxobutyrate parts of the molecule .Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an ester, it would likely be a polar molecule and may have a pleasant smell, as many esters do . The presence of the methoxyphenyl group could contribute to increased stability .Scientific Research Applications
Chemical Synthesis and Characterization :
- Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate is used as an intermediate in the synthesis of complex organic compounds. For example, it's involved in the synthesis of apixaban, an anticoagulant (Qing Wang et al., 2017).
- It plays a role in corrosion inhibition, acting as a compound in pyran derivatives that protect metals in acidic environments (J. Saranya et al., 2020).
- In the field of pharmaceutical chemistry, it's used in the synthesis of novel antibacterial agents and other medically relevant compounds (А. А. Aghekyan et al., 2020).
Biological and Pharmacological Research :
- This compound has been utilized in biosynthesis studies. For instance, its incorporation in simulated sherry wine demonstrated pathways for the formation of various compounds, highlighting its role in fermentation processes (G. Fagan et al., 1981).
- It serves as a precursor for various biologically active compounds. This includes its use in the creation of pyrazole hydrazones, which have potential medicinal applications (Huang Jie-han, 2008).
- The compound's derivatives have been explored for their potential as antimitotic agents, demonstrating its relevance in cancer research (C. Temple et al., 1992).
Material Science and Catalysis :
- It is used in the synthesis of diverse organic compounds through catalytic processes. This includes its role in the creation of tetrahydropyrans, which are valuable in material science (Nilesh Zaware et al., 2011).
Future Directions
properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)8-7-12(14)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMVEWPRBDHPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645565 |
Source
|
Record name | Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate | |
CAS RN |
147373-96-4 |
Source
|
Record name | Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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